molecular formula C15H10FN3O3 B2748660 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate CAS No. 431981-46-3

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate

Cat. No.: B2748660
CAS No.: 431981-46-3
M. Wt: 299.261
InChI Key: XCDRCDTXOVLNAU-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazine ring fused with a benzene ring, and a fluorobenzoate ester group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, followed by the introduction of the fluorobenzoate ester group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, this compound has shown promise as a potential therapeutic agent. Its unique chemical properties allow it to interact with biological targets in ways that other compounds cannot, making it a valuable candidate for further research.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate: Similar structure but lacks the fluorine atom, which can affect its reactivity and interactions.

    (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical properties and applications.

Uniqueness

The presence of the fluorine atom in (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate imparts unique properties, such as increased stability and reactivity. This makes it distinct from other similar compounds and enhances its potential for various applications.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-11-7-5-10(6-8-11)15(21)22-9-19-14(20)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDRCDTXOVLNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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